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Introduction

Basroparib (formerly STP1002) is a potent and selective small molecule inhibitor of tankyrase
1 and 2 (TNKS1/2), key enzymes in the Wnt/-catenin signaling pathway. Dysregulation of this
pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal
cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene. Preclinical data
have demonstrated Basroparib's significant anti-tumor efficacy, particularly in APC-mutant
CRC models, with a favorable safety profile that distinguishes it from other tankyrase inhibitors.
This document provides a comprehensive overview of the preclinical findings, detailing the
gquantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Data Summary

The anti-tumor activity of Basroparib has been quantified through a series of in vitro and in
vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of Basroparib
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Target IC50 (nM) Assay Type

Tankyrase 1 (TNKS1) 5.8 Biochemical Assay
Tankyrase 2 (TNKS2) 3.2 Biochemical Assay
Wnt/B-catenin Signaling 8.3 Cell-based Reporter Assay

Table 2: In Vivo Anti-Tumor Efficacy of Basroparib in APC-Mutant Colorectal Cancer Xenograft
Models

. Tumor Growth Inhibition
Model Type Dosing

(%)
Cell Line-Derived Xenograft 10 - 30 mg/kg, once daily, oral Up to 64
Patient-Derived Xenograft 10 - 30 mg/kg, once daily, oral Significant inhibition

Mechanism of Action: Wnt/f3-catenin Signaling
Pathway

Basroparib exerts its anti-tumor effects by modulating the Wnt/B-catenin signaling pathway. In
cancer cells with APC mutations, the destruction complex responsible for degrading [3-catenin
is impaired, leading to its accumulation and the activation of oncogenic gene transcription.
Tankyrases contribute to this by PARYylating (poly-ADP-ribosylating) Axin, a key component of
the destruction complex, marking it for degradation. By inhibiting TNKS1 and TNKS2,
Basroparib stabilizes Axin, thereby promoting the degradation of 3-catenin and suppressing

the transcription of Wnt target genes.
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Caption: Simplified Wnt/3-catenin signaling pathway and the mechanism of action of
Basroparib.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Basroparib against
TNKS1 and TNKS2.

Method:

Recombinant human TNKS1 and TNKS2 enzymes were used.

e The assay was performed in a 384-well plate format.

» Enzymatic reactions were initiated by adding biotinylated NAD+ and PARP substrate.

« Basroparib was added in a series of dilutions to determine the dose-response relationship.

e The reaction was stopped, and the amount of poly-ADP-ribosylated substrate was quantified
using a horseradish peroxidase-conjugated streptavidin and a chemiluminescent substrate.

IC50 values were calculated from the resulting dose-response curves.

Cell-Based Wnt Signaling Reporter Assay

Objective: To measure the inhibitory effect of Basroparib on the Wnt/B-catenin signaling
pathway in a cellular context.

Method:

e A human colorectal cancer cell line with a stably integrated TCF/LEF-responsive luciferase
reporter construct was used.

o Cells were seeded in 96-well plates and treated with a range of Basroparib concentrations.
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o After a defined incubation period, cells were lysed, and luciferase activity was measured
using a luminometer.

e |C50 values were determined by fitting the data to a four-parameter logistic equation.

In Vivo Colorectal Cancer Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Basroparib in mouse models of APC-mutant
colorectal cancer.

Method:

e Cell Line-Derived Xenografts (CDX): Human colorectal cancer cell lines with known APC
mutations were cultured and harvested. A suspension of cells was subcutaneously injected
into the flank of immunocompromised mice.

o Patient-Derived Xenografts (PDX): Tumor fragments from colorectal cancer patients with
APC mutations were surgically implanted subcutaneously into immunocompromised mice.

» Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control
and Basroparib treatment groups. Basroparib was administered orally, once daily, at doses
ranging from 10 to 30 mg/kg.

e Tumor Growth Measurement: Tumor volume was measured at regular intervals using
calipers, and calculated using the formula: (Length x Width?) / 2.

» Efficacy Endpoint: The study continued for a predetermined period, and the percentage of
tumor growth inhibition was calculated by comparing the mean tumor volume of the treated
group to the vehicle control group.
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Caption: Experimental workflow for in vivo xenograft studies of Basroparib.

Safety and Selectivity

A key differentiator of Basroparib is its favorable safety profile, particularly the absence of on-
target gastrointestinal toxicity that has hindered the clinical development of other tankyrase
inhibitors. This is attributed to its high selectivity for tankyrases over other PARP family
members, such as PARP1 and PARP2. Preclinical toxicology studies have not revealed
significant gut toxicity at therapeutically relevant doses.

Conclusion

The preclinical data for Basroparib strongly support its development as a targeted therapy for
cancers driven by aberrant Wnt/p-catenin signaling, especially APC-mutant colorectal cancer.
Its potent and selective inhibition of tankyrases leads to significant anti-tumor efficacy in
relevant in vivo models. The detailed experimental protocols provided herein offer a basis for
further research and development of this promising anti-cancer agent. The favorable safety
profile of Basroparib further enhances its potential as a valuable addition to the oncology
treatment landscape.

 To cite this document: BenchChem. [Preclinical Anti-Tumor Activity of Basroparib: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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